molecular formula C10H19NO3 B1316978 Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate CAS No. 1519793-38-4

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate

Cat. No.: B1316978
CAS No.: 1519793-38-4
M. Wt: 201.26 g/mol
InChI Key: RLHMCXQTIPFLRQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely employed as a building block in organic synthesis and pharmaceutical development. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol. The compound features a pyrrolidine ring substituted with a hydroxyl group at position 3, a methyl group at position 2, and a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom.

Key stereoisomers of this compound include:

  • (2R,3R)-isomer: CAS 201.27 (Enamine Ltd, 2022) .
  • (2S,3R)-isomer: CAS 1107659-77-7 (Fisher Scientific, 2025) .
  • (2R,3S)-isomer: CAS 817554-87-3 (2024 catalog) .

The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic reactions, making it a preferred intermediate in drug discovery, particularly for nitrogen-containing molecules .

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHMCXQTIPFLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-04-3, 126874-66-6
Record name rac-tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
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Record name rac-tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Development

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it useful in developing compounds aimed at treating neurological disorders, such as Alzheimer's disease. Studies have shown that derivatives of this compound can inhibit amyloid beta aggregation, a key factor in Alzheimer’s pathology .

Case Study: Inhibition of Amyloidogenesis
Research demonstrated that compounds derived from this compound exhibited protective effects against amyloid beta-induced toxicity in astrocytes. The findings indicated a reduction in inflammatory markers such as TNF-α, suggesting potential therapeutic benefits for neurodegenerative diseases .

4.1 Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for evaluating its safety and efficacy as a therapeutic agent. Studies often involve cell viability assays and inflammatory response measurements to assess its impact on cellular health.

Case Study: Cell Viability Assays
In vitro studies using MTT assays revealed that derivatives of this compound could enhance cell viability in cultures exposed to toxic amyloid beta peptides, highlighting their potential role in neuroprotection .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on proteins, altering their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers

Stereochemical variations significantly influence physicochemical properties and biological interactions.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate 201.27 C₁₀H₁₉NO₃ 201.27 Diastereomer; impacts enantioselectivity in catalysis
tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate 1107659-77-7 C₁₀H₁₉NO₃ 201.26 Pharmacologically relevant stereoisomer
tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate 817554-87-3 C₁₀H₁₉NO₃ 201.26 Used in asymmetric synthesis

Key Insight : While all stereoisomers share identical molecular formulas, their spatial arrangements affect reactivity. For example, the (2S,3R)-isomer is prioritized in drug development due to its compatibility with biological targets .

Fluorinated Derivatives

Fluorination alters lipophilicity and metabolic stability.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Reference
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 C₁₁H₁₈F₃NO₃ 281.26 Trifluoromethyl group enhances stability
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 2607831-43-4 C₁₂H₁₉F₂NO₃ 251.27 Difluoro and hydroxymethyl groups increase polarity

Key Insight: Fluorine atoms improve metabolic resistance and bioavailability.

Pyridine-Containing Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Reference
tert-butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate N/A C₁₇H₂₄N₂O₄ 320.39 Pyridinyloxy group enhances binding to receptors
tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate N/A C₁₈H₂₆BrN₂O₅ 445.32 Bromo and dimethoxymethyl groups aid in cross-coupling reactions

Key Insight : Pyridine derivatives exhibit enhanced electronic properties, making them suitable for metal-catalyzed reactions and targeting aromatic binding pockets in proteins .

Other Structurally Modified Analogues

Substituents like amino and nitro groups expand synthetic utility.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Reference
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate N/A C₂₇H₃₆N₆O₄ 532.62 Nitro and dibenzylamino groups enable nucleophilic substitutions
tert-butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate 1174668-77-9 C₁₃H₂₄N₂O₂ 240.35 Propylamino side chain increases basicity

Key Insight: Amino and nitro groups facilitate further functionalization, such as hydrogen bonding or participation in redox reactions .

Biological Activity

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate (C10H19NO3), also known as (2R,3S)-tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate, is a chiral compound characterized by its unique structural features, including a pyrrolidine ring with a hydroxyl group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol
  • Structure : Contains a five-membered nitrogen heterocycle with hydroxyl and tert-butyl functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action includes:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways relevant to disease states.
  • Protein and Nucleic Acid Binding : It may bind to proteins and nucleic acids, affecting cellular functions and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antioxidant Properties : The presence of the hydroxyl group enhances its potential as an antioxidant, which may protect cells from oxidative stress.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylateC10H19NO3Contains an additional methyl group at position 3
Tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylateC10H19NO4Different stereochemistry affecting reactivity
Tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylateC10H19NO4Another stereoisomer impacting biological activity

This table highlights how variations in structure can lead to differences in biological activity and reactivity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme-Catalyzed Reactions : Research has demonstrated that this compound participates in enzyme-catalyzed reactions, showcasing its utility as a precursor for synthesizing more complex molecules.
  • Therapeutic Applications : Investigations into its pharmacological profiles suggest potential applications in treating metabolic disorders and inflammatory diseases due to its enzyme inhibition capabilities.
  • Stability and Storage : The compound is typically stored under inert conditions at room temperature to maintain stability, which is crucial for its application in research and development.

Q & A

Q. How can crystallographic data resolve discrepancies between X-ray structures and computational models?

  • Methodological Answer : Refine X-ray data (e.g., CCDC entries) using SHELXL to resolve disorder or thermal motion artifacts. Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate bond lengths/angles (e.g., C-O bond: 1.33 Å experimental vs. 1.35 Å calculated) .

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